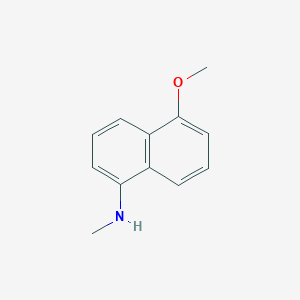

5-Methoxy-N-methylnaphthalen-1-amine

Description

Properties

CAS No. |

61735-50-0 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-methoxy-N-methylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13NO/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8,13H,1-2H3 |

InChI Key |

GSRZBFPVZYKVGT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylated Analogs

Key differences include:

- Synthesis : Prepared via literature methods involving sulfonylation and dimethylamination, with crystallization via slow ethyl acetate evaporation .

- Structural Data : Single-crystal X-ray analysis reveals a planar naphthalene system with weak hydrogen bonds (C–H···O/N) stabilizing the crystal lattice .

- Electronic Effects : The sulfonyl group increases polarity (logP likely <3), contrasting with the more lipophilic N-methyl group in the target compound.

4-Ethyl-N,N-dimethylnaphthalen-1-amine (Compound 2i) incorporates an ethyl group and dimethylamine.

- Physicochemical Properties : Molecular formula C₂₄H₂₉N₂O, HRMS m/z 361.2280 [M+H]⁺, and IR absorption at 1632 cm⁻¹ (C=N stretch) .

Heterocyclic Derivatives

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33) replaces the methoxy group with an oxazole ring.

- Synthesis : Achieved via LHMDS-mediated alkylation in THF, followed by purification via flash chromatography .

- Spectroscopic Data : ¹H NMR shows aromatic protons at δ 7.80–7.25 ppm and methylamine protons at δ 2.85 ppm (s, 3H) .

5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine (CAS 1178322-39-8) features a thiazole ring and 4-methoxy group.

- Molecular Properties : Molecular formula C₁₄H₁₂N₂OS, molar mass 256.32 g/mol, and higher polarity due to the thiazole ring (logP <3) .

Methoxy-Substituted Analogs

7-Methoxynaphthalen-1-amine (CAS 5302-79-4) differs in methoxy positioning.

- Biological Relevance : Studied in medicinal chemistry for receptor binding; methoxy positioning significantly impacts activity .

5-Methoxy-1-naphthol (CAS 83-55-6), a hydroxyl analog, exhibits altered solubility (logP ~2.5) and hydrogen-bonding capacity .

Physicochemical Properties Comparison

*Estimated based on parent compound data and substituent contributions.

Preparation Methods

Reductive Amination of 7-Methoxy-1-naphthaldehyde

A widely adopted route involves reductive amination of 7-methoxy-1-naphthaldehyde. The aldehyde intermediate is treated with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine formation, followed by reduction to yield the secondary amine.

Procedure :

-

Imine Formation : 7-Methoxy-1-naphthaldehyde (1.0 equiv) reacts with methylamine (1.2 equiv) in methanol at 25°C for 12 hours.

-

Reduction : NaBH₃CN (1.5 equiv) is added under inert conditions, and the mixture is stirred for 24 hours.

-

Workup : The product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation (yield: 68–72%) .

Mechanistic Insight :

The reaction’s success hinges on the aldehyde’s electrophilicity, which facilitates nucleophilic attack by methylamine. Steric hindrance from the naphthalene ring necessitates prolonged reaction times compared to simpler aromatic aldehydes.

Nucleophilic Substitution Using 1-Chloromethylnaphthalene Derivatives

Alternative methods leverage 1-chloromethylnaphthalene precursors. In this approach, the chloro group is displaced by a methylamine nucleophile under basic conditions. Patents highlight the use of phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) to enhance reactivity in biphasic systems .

Procedure :

-

Alkylation : 1-Chloromethyl-7-methoxynaphthalene (1.0 equiv) is combined with methylamine (2.0 equiv) in toluene.

-

Catalysis : Tetra-n-butylammonium bromide (0.1 equiv) and potassium hydroxide (3.0 equiv) are added, and the mixture is heated to 80°C for 8 hours.

-

Isolation : The organic layer is separated, dried over sodium sulfate, and distilled under reduced pressure (yield: 75–80%) .

Optimization Notes :

-

Solvent Choice : Toluene outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions.

-

Temperature : Elevated temperatures (>70°C) are critical for overcoming activation energy barriers .

Catalytic N-Methylation with Methanol

Recent advancements employ transition-metal catalysts for direct N-methylation using methanol as a C1 source. Ruthenium and iridium complexes, such as (DPEPhos)RuCl₂(PPh₃) and [Ir(CO)₂(NHC)], enable selective mono-methylation under mild conditions .

General Protocol :

-

Reaction Setup : 5-Methoxy-naphthalen-1-amine (1.0 mmol), methanol (5.0 mL), and Ru catalyst (0.5 mol%) are heated to 140°C for 12 hours.

-

Workup : The mixture is concentrated and purified via silica gel chromatography (hexane/ethyl acetate = 10:1) to isolate the product (yield: 85–92%) .

Deuterium Labeling Studies :

Mechanistic investigations using CD₃OD confirm a Ru–H intermediate pathway, where methanol dehydrogenates to formaldehyde, which subsequently methylates the amine .

Comparative Catalyst Performance :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| (DPEPhos)RuCl₂(PPh₃) | 140 | 12 | 92 |

| [Ir(CO)₂(NHC)] | 130 | 10 | 88 |

| Ni/ZnAlOx-600 | 160 | 24 | 78 |

Table 1. Catalytic efficiency in N-methylation reactions .

Alkoxyamination of Naphtholic Derivatives

A one-pot alkoxyamination strategy involves treating 5-methoxynaphthalen-1-ol with methylamine under Mitsunobu conditions. This method avoids pre-functionalized intermediates but requires careful control of stereochemistry .

Procedure :

-

Mitsunobu Reaction : 5-Methoxynaphthalen-1-ol (1.0 equiv), methylamine (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) are combined in THF.

-

Reaction : The mixture is stirred at 25°C for 24 hours.

-

Purification : Column chromatography (petroleum ether/ethyl acetate = 20:1) affords the product (yield: 60–65%) .

Limitations :

-

Competing O-alkylation can reduce yields, necessitating excess methylamine.

Hydrolytic Cleavage of Formamide Intermediates

Patents describe a two-step process involving formamide synthesis followed by hydrolysis. This method ensures high purity by avoiding bis-alkylated byproducts .

Step 1: Formamide Synthesis

-

Reaction : 1-Chloromethyl-7-methoxynaphthalene reacts with N-methylformamide in the presence of KOH and tetra-n-butylammonium bromide at 5°C.

-

Intermediate Isolation : The crude N-methyl-N-(1-naphthylmethyl)formamide is extracted into toluene (yield: 82%) .

Step 2: Acidic Hydrolysis

-

Hydrolysis : The formamide intermediate is refluxed in 10% H₂SO₄ for 4 hours.

-

Workup : Basification with NaOH, followed by toluene extraction and vacuum distillation, yields the final amine (overall yield: 70–75%) .

Advantages :

-

Eliminates hydrogenation steps, reducing equipment costs.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 95 | Moderate | Medium |

| Nucleophilic Substitution | 75–80 | 98 | Low | High |

| Catalytic N-Methylation | 85–92 | 99 | High | High |

| Alkoxyamination | 60–65 | 90 | High | Low |

| Formamide Hydrolysis | 70–75 | 97 | Moderate | High |

Table 2. Comparative evaluation of synthetic routes .

Key Observations :

Q & A

Q. Q1. What are the recommended synthetic routes for 5-Methoxy-N-methylnaphthalen-1-amine, and what experimental conditions optimize yield?

A1. Synthesis typically involves multi-step protocols:

- Step 1 : Methoxylation of naphthalen-1-amine derivatives using methylating agents (e.g., iodomethane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Step 2 : N-methylation via reductive amination or direct alkylation. For example, reacting 5-methoxynaphthalen-1-amine with methyl iodide in the presence of a base (e.g., NaH) in THF at 0–25°C .

- Optimization : Control reaction temperature (<50°C) and use anhydrous solvents to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity .

Q. Q2. How can researchers characterize the structural integrity of 5-Methoxy-N-methylnaphthalen-1-amine?

A2. Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (–OCH₃) and N-methyl (–NCH₃) groups. For example, methoxy protons appear as a singlet at ~δ 3.8 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₃NO: 187.0997) .

- IR Spectroscopy : Absorbance bands for C–O (1250–1050 cm⁻¹) and N–H (if present, ~3300 cm⁻¹) .

Q. Q3. What in vitro assays are suitable for preliminary biological screening of this compound?

A3. Prioritize assays based on structural analogs:

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to the naphthalene-amine scaffold’s affinity for neurotransmitter targets .

- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective or toxic effects .

- Solubility Testing : Use HPLC or UV-Vis to determine logP and aqueous solubility, critical for bioavailability studies .

Advanced Research Questions

Q. Q4. How do substituent positions (e.g., methoxy at C5 vs. C7) impact the compound’s biological activity?

A4. Substituent positioning alters electronic and steric properties:

- Case Study : 7-Methoxynaphthalen-1-amine (CAS 5302-79-4) shows reduced receptor affinity compared to 5-methoxy derivatives, likely due to steric hindrance at C7 .

- Methodology : Compare IC₅₀ values in receptor-binding assays using analogs with methoxy groups at C5, C6, and C6. Computational docking (e.g., AutoDock Vina) can predict binding poses .

Q. Q5. How should researchers resolve contradictions in reported biological data for structurally similar compounds?

A5. Address discrepancies through:

- Meta-Analysis : Compare datasets from analogs like 5-Chloro-6-methoxy-tetrahydronaphthalen-1-amine, noting differences in assay conditions (e.g., pH, cell lines) .

- Dose-Response Curves : Validate activity thresholds; e.g., neuroprotective effects may only manifest at 10–100 μM .

- Reproducibility : Replicate studies under standardized protocols (e.g., OECD guidelines) to isolate compound-specific effects .

Q. Q6. What computational strategies predict the metabolic stability of 5-Methoxy-N-methylnaphthalen-1-amine?

A6. Use in silico tools to model pharmacokinetics:

- CYP450 Metabolism : Predict sites of oxidation (e.g., methoxy demethylation) using software like Schrödinger’s ADMET Predictor .

- Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models to estimate hepatic clearance .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. Q7. How can researchers design SAR studies to optimize this compound’s selectivity for specific targets?

A7. Strategies include:

- Analog Synthesis : Introduce halogens (e.g., –F, –Cl) at C4 or C8 to modulate electronic effects and receptor interactions .

- Pharmacophore Mapping : Identify critical moieties (e.g., planar naphthalene ring, N-methyl group) using tools like Phase (Schrödinger) .

- Selectivity Profiling : Screen against off-target receptors (e.g., adrenergic, histaminergic) to minimize side effects .

Q. Q8. What analytical methods ensure compound stability during long-term storage?

A8. Best practices include:

- Storage Conditions : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Stability Monitoring : Periodic HPLC-UV analysis (e.g., C18 column, 254 nm) to detect degradation products like quinones or demethylated analogs .

- Lyophilization : For aqueous solutions, lyophilize and reconstitute in DMSO to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.